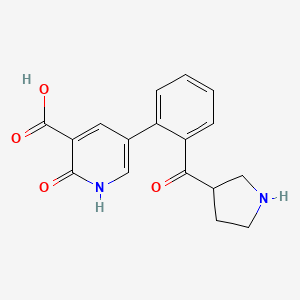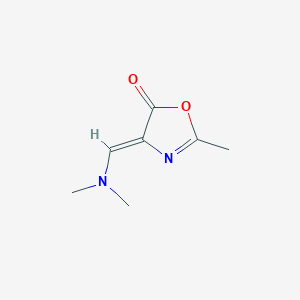
3,5-Dichloro-4-fluorophenacyl bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dichloro-4-fluorophenacyl bromide is a chemical compound with the molecular formula C8H4BrCl2FO and a molecular weight of 285.93 g/mol . It is a halogenated phenacyl bromide derivative, characterized by the presence of chlorine and fluorine atoms on the phenyl ring, and a bromine atom on the acyl group. This compound is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 3,5-Dichloro-4-fluorophenacyl bromide typically involves the bromination of 3,5-dichloro-4-fluoroacetophenone. One common method includes the following steps :
Bromination: 3,5-dichloro-4-fluoroacetophenone is dissolved in an appropriate solvent, such as acetic acid or chloroform.
Addition of Bromine: Bromine is added dropwise to the solution under controlled temperature conditions.
Reaction Completion: The reaction mixture is stirred until the bromination is complete, typically monitored by thin-layer chromatography (TLC).
Isolation: The product is isolated by filtration or extraction and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Safety measures are also implemented to handle the reactive bromine and other hazardous chemicals involved.
Análisis De Reacciones Químicas
Types of Reactions
3,5-Dichloro-4-fluorophenacyl bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Aromatic Substitution: The phenyl ring can undergo further substitution reactions, influenced by the electron-withdrawing effects of the chlorine and fluorine atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines are used under mild to moderate conditions.
Electrophilic Aromatic Substitution: Reagents like nitric acid or sulfuric acid can be used under controlled temperature conditions.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and substituted amines.
Electrophilic Aromatic Substitution: Products include nitro and sulfonated derivatives.
Aplicaciones Científicas De Investigación
3,5-Dichloro-4-fluorophenacyl bromide is utilized in various scientific research fields :
Chemistry: As a versatile intermediate in organic synthesis, it is used to prepare various fluorinated and chlorinated compounds.
Biology: It is employed in the synthesis of bioactive molecules and probes for biological studies.
Medicine: It serves as a precursor for pharmaceutical compounds with potential therapeutic applications.
Industry: It is used in the production of agrochemicals, dyes, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3,5-Dichloro-4-fluorophenacyl bromide involves its reactivity as an electrophile. The bromine atom on the acyl group is highly reactive towards nucleophiles, facilitating substitution reactions. The chlorine and fluorine atoms on the phenyl ring influence the reactivity and selectivity of the compound in various chemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
3,5-Dichloro-4-fluoroacetophenone: A precursor in the synthesis of 3,5-Dichloro-4-fluorophenacyl bromide.
3,5-Dichloro-4-fluorobenzyl bromide: Another halogenated phenacyl bromide derivative with similar reactivity.
3,5-Dichloro-4-fluorophenylacetic acid: A related compound with different functional groups.
Uniqueness
This compound is unique due to the combination of chlorine, fluorine, and bromine atoms, which impart distinct reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules .
Propiedades
Fórmula molecular |
C8H4BrCl2FO |
|---|---|
Peso molecular |
285.92 g/mol |
Nombre IUPAC |
2-bromo-1-(3,5-dichloro-4-fluorophenyl)ethanone |
InChI |
InChI=1S/C8H4BrCl2FO/c9-3-7(13)4-1-5(10)8(12)6(11)2-4/h1-2H,3H2 |
Clave InChI |
WJJUOEPNZSCSKT-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1Cl)F)Cl)C(=O)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(Difluoromethoxy)benzo[d]oxazole-2-carbonyl chloride](/img/structure/B12862303.png)

![2-(Benzo[d][1,3]dioxol-5-yl)-4-(4-methoxyphenyl)-4-oxo-3-(3,4,5-trimethoxybenzyl)but-2-enoic acid](/img/structure/B12862314.png)
![Sodium 2',4',7'-triiodo-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-3',6'-bis(olate)](/img/structure/B12862321.png)
![2,6,7-Trimethyl-4H-benzo[4,5]imidazo[1,2-b]pyrazole](/img/structure/B12862330.png)

![4-(Benzyloxy)-4'-(methylsulfanyl)[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12862342.png)
![2-(Difluoromethyl)-7-methoxybenzo[d]oxazole](/img/structure/B12862349.png)
![2,4-Dichlorothieno[3,2-d]pyrimidine-6-carbaldehyde](/img/structure/B12862357.png)

![2-Bromo-5-(difluoromethyl)benzo[d]oxazole](/img/structure/B12862367.png)

![2-Phenyl-N-{4-[3-(4-phenylacetylamino-phenoxy)-phenoxy]-phenyl}-acetamide](/img/structure/B12862387.png)

